molecular formula C11H11Cl2NO2 B186103 4-(3,4-Dichlorobenzoyl)morpholine CAS No. 33764-00-0

4-(3,4-Dichlorobenzoyl)morpholine

Cat. No.: B186103
CAS No.: 33764-00-0
M. Wt: 260.11 g/mol
InChI Key: GCHPLPHGWKAUFW-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)morpholine is a morpholine derivative featuring a 3,4-dichlorobenzoyl group attached to the morpholine ring. The benzoyl group, substituted with electron-withdrawing chlorine atoms, likely confers distinct physicochemical properties (e.g., lipophilicity, stability) and biological activity compared to other morpholine derivatives.

Properties

CAS No.

33764-00-0

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3,4-dichlorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

GCHPLPHGWKAUFW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

33764-00-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine

  • Structure : Morpholine linked to a dichlorobenzyl-substituted indole moiety via a methyl group .
  • Key Properties :
    • Molecular Formula : C₂₁H₂₀Cl₂N₂O.
    • Biological Activity : Exhibits potent anti-tuberculosis (TB) activity with a MIC value of 6.25 μg/ml against Mycobacterium tuberculosis .
  • The dichlorobenzoyl group in the target compound, being directly conjugated to the morpholine ring, could offer different electronic effects and binding interactions.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Morpholine connected to a dibromoimidazolylthiazole group .
  • Key Properties :
    • Synthesis Challenges : Discrepancies in NMR spectra between synthetic batches highlight sensitivity to substituent positions (4,5-dibromo vs. 2,4-dibromo isomers) .
  • In contrast, the dichlorobenzoyl group in the target compound may prioritize electrophilic interactions due to its electron-withdrawing chlorine atoms.

4-(4-Nitrobenzyl)morpholine

  • Structure : Morpholine with a nitrobenzyl substituent .
  • Key Properties :
    • Crystallographic Data : The nitro group creates a planar, electron-deficient aromatic system, influencing packing in solid-state structures .
  • The dichlorobenzoyl group in the target compound may offer moderate electron withdrawal with enhanced lipophilicity.

Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine)

  • Structure : Morpholine linked to chlorophenyl and dimethoxyphenyl groups via an acryloyl bridge .
  • Key Properties: Molecular Weight: 387.9 g/mol . Application: Commercial fungicide (e.g., Acrobat MZ) . Toxicity: Suspected fertility impairment and developmental toxicity in animal studies .
  • Comparison : The acryloyl linker in dimethomorph enables conformational flexibility, critical for fungicidal action. The dichlorobenzoyl group in the target compound lacks this flexibility but may exhibit stronger halogen-mediated target binding.

4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

  • Structure : Morpholine fused to a triazoloquinazoline-dichlorophenyl system .
  • Key Properties: Molecular Formula: C₁₉H₁₅Cl₂N₅O. Potential Use: Likely investigated as a kinase inhibitor due to the triazoloquinazoline core .
  • The dichlorobenzoyl group in the target compound offers simpler geometry, which may improve synthetic accessibility.

Key Insights

  • Structural Influences: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance reactivity and target binding but vary in lipophilicity and steric effects.
  • Biological Activity : Anti-TB activity in indole derivatives contrasts with fungicidal use in dimethomorph , highlighting substituent-driven applications.
  • Toxicity Profiles : Dimethomorph’s reproductive toxicity underscores the need for safety evaluations in dichlorobenzoyl analogs.

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